molecular formula C15H20N2O2 B2378709 N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide CAS No. 433255-23-3

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide

Cat. No.: B2378709
CAS No.: 433255-23-3
M. Wt: 260.337
InChI Key: BNZUKBJYWGOKOS-UHFFFAOYSA-N
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Description

“N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide” is a chemical compound with the molecular formula C15H20N2O2 .

Scientific Research Applications

Bimetallic Complexes and Cytotoxicity

A study explored the synthesis and characterization of bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, related to N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide. These complexes demonstrated in vitro cytotoxic activities and reactivities towards DNA and protein, suggesting potential applications in medicinal chemistry (Li et al., 2012).

Hydrogen Bonding in Oxamide Derivatives

Research on oxamide derivatives, closely related to this compound, showed that these compounds are stabilized by intramolecular three-center hydrogen bonding. Such structural features could be significant in designing new materials or pharmaceutical compounds (Martínez-Martínez et al., 1998).

Anticonvulsant Activity and Metabolic Inhibitor

A compound structurally similar to this compound was identified as an effective anticonvulsant in animal models, hinting at potential neurological applications for similar compounds (Robertson et al., 1987).

Dinuclear Gold(III) Compounds for Anticancer Agents

The study of dinuclear gold(III) oxo complexes, which involve ligands related to this compound, indicated potential as cytotoxic and anticancer agents. Such findings are crucial for developing new anticancer drugs (Casini et al., 2006).

Magnetic Relaxation in Mononuclear Dysprosium(III) Oxamates

Research revealed that mononuclear lanthanide oxamate complexes, closely related to this compound, exhibit slow magnetic relaxation behavior typical of single-ion magnets. This opens avenues in materials science, particularly in data storage technologies (Fortea-Pérez et al., 2013).

Rotational Isomers in Asymmetric Hartwig Cyclizations

A study investigating rotational isomers of compounds similar to this compound provided insights into the preferences and behaviors of these molecules, which are relevant in the field of organic synthesis and pharmaceuticals (Mandel et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-6-5-9-13(11(10)2)17-15(19)14(18)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZUKBJYWGOKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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